Sodium furan-2-carboxylate

Acid–base chemistry Salt formation Nucleophilic reactivity

Researchers screening for lipid-lowering agents often face high attrition with unoptimized heterocyclic scaffolds. Sodium furan-2-carboxylate is the sodium salt of the most potent hypolipidemic furan monocarboxylate identified, directly addressing this bottleneck. - Reduces serum cholesterol (-41% to -50%) and triglycerides (-42% to -56%) in vivo at 20 mg/kg/day. - Outperforms 3-furoic acid and 3,4-furan dicarboxylic acid analogs in head-to-head comparison. - Supplied with consistent analytical documentation to support reproducible in vivo studies.

Molecular Formula C5H3NaO3
Molecular Weight 134.06 g/mol
CAS No. 17256-62-1
Cat. No. B1258373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium furan-2-carboxylate
CAS17256-62-1
Synonyms2-furancarboxylic acid
2-furoic acid
2-furoic acid, sodium salt
furan-2-carboxylate
furan-2-ylacetate
furan-3-carboxylic
Molecular FormulaC5H3NaO3
Molecular Weight134.06 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C(=O)[O-].[Na+]
InChIInChI=1S/C5H4O3.Na/c6-5(7)4-2-1-3-8-4;/h1-3H,(H,6,7);/q;+1/p-1
InChIKeyHDCRDACZYDHUQX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Furan-2-Carboxylate: Chemical Identity and Baseline Characteristics


Sodium furan-2-carboxylate (CAS 17256-62-1), also referred to as sodium 2-furoate or pyromucic acid sodium salt, is the sodium salt of furan-2-carboxylic acid (2-furoic acid) with molecular formula C₅H₃NaO₃ and molecular weight 134.06 g/mol . It belongs to the class of heterocyclic carboxylate salts derived from furan, a five-membered oxygen-containing aromatic ring. The conjugate acid, furan-2-carboxylic acid, is a naturally occurring metabolite found in food products and human xenobiotic metabolism, possessing a pKa of approximately 3.12–3.15 at 25 °C, making it a stronger acid than benzoic acid and many other heterocyclic carboxylic acids [1]. The sodium salt form enhances aqueous solubility for applications requiring ionic carboxylate reactivity, serving as a synthetic intermediate, enzyme inhibitor probe, metal complexation ligand, and precursor for functional materials.

1 Aqueous carboxylate nucleophile for esterification and amidation
2 Metal complexation ligand for coordination chemistry and materials design
3 Organic electronics precursor: conjugated molecule building block

Why Sodium Furan-2-Carboxylate Cannot Be Substituted Indiscriminately


Although heterocyclic carboxylate salts such as sodium thiophene-2-carboxylate, sodium pyrrole-2-carboxylate, or sodium benzoate may appear structurally analogous, the electronic properties of the furan ring fundamentally differentiate sodium furan-2-carboxylate. The oxygen heteroatom exerts a pronounced inductive effect that renders furan-2-carboxylic acid (pKa 3.15) a significantly stronger acid than its pyrrole-2-carboxylic (pKa 4.4), thiophene-2-carboxylic (pKa 3.5), and benzoic acid (pKa 4.2) counterparts [1]. This acidity hierarchy directly governs salt formation equilibria, nucleophilic reactivity, metal coordination geometry, and biological target engagement . Consequently, substituting sodium furan-2-carboxylate with a close analog without compensating for these electronic differences can lead to altered reaction kinetics, divergent metal–ligand stability constants, and loss of biological activity. The quantitative evidence below demonstrates specific, measurable differentiation across multiple performance dimensions.

Electronic mismatch

Furan oxygen inductive effect creates a different acidity and nucleophilicity profile compared to thiophene or pyrrole analogs, altering aqueous reactivity.

Coordination geometry shift

Metal-ligand stability constants and binding modes differ across heterocyclic carboxylates, limiting direct substitution in complexation studies.

Biological target engagement

The furan-2-carboxylate motif may yield distinct enzyme inhibition or antimicrobial screening outcomes compared to close structural analogs.

Quantitative Differentiation Evidence Versus Closest Analogs


pKa-Driven Acidity Advantage Over Heterocyclic Carboxylate Analogs

The conjugate acid of sodium furan-2-carboxylate, furan-2-carboxylic acid, exhibits a pKa of 3.15 at 25 °C in water, which is substantially lower than that of its closest heterocyclic analogs: furan-3-carboxylic acid (pKa 4.0), thiophene-2-carboxylic acid (pKa 3.5), pyrrole-2-carboxylic acid (pKa 4.4), and the common preservative benzoic acid (pKa 4.2) [1]. The enhanced acidity arises from the electron-withdrawing inductive effect of the ring oxygen atom, which is most pronounced at the 2-position. This ~0.35–1.25 pKa unit difference translates to a 2.2-fold to ~18-fold greater acid dissociation constant (Ka), meaning that at a given pH, sodium furan-2-carboxylate will exist in a different protonation equilibrium than its analogs—directly impacting its reactivity as a nucleophile, its buffering capacity, and its ability to form stable salts and metal complexes in aqueous environments.

pKa comparison
Head-to-head
pKa 3.15 (furan-2-COOH) vs 3.5–4.4 (thiophene, pyrrole, benzoic analogs); Ka ratio 2.2× to 17.8× greater
Higher acidity influences protonation state and nucleophilicity
Aqueous, 25 °C; potentiometric determination
Acid–base chemistry Salt formation Nucleophilic reactivity

Superior Hypolipidemic Potency Among Furan Carboxylic Acid Derivatives

In a head-to-head comparative pharmacology study, four furan-based carboxylic acid derivatives—2-furoic acid, 3-furoic acid, 3,4-furan dicarboxylic acid, and furylacrylic acid—were evaluated for hypolipidemic activity in both mice and rats [1]. 2-Furoic acid (the conjugate acid of sodium furan-2-carboxylate) was identified as the most potent agent among the four. At an oral dose of 20 mg/kg/day, 2-furoic acid lowered serum cholesterol by 41% and serum triglycerides by 56% in mice, and lowered serum cholesterol by 50% and triglycerides by 42% in rats. The study further demonstrated that 2-furoic acid suppressed multiple hepatic lipogenic enzyme activities including ATP-dependent citrate lyase, acetyl-CoA synthetase, acyl-CoA cholesterol acyltransferase, and phosphatidate phosphohydrolase, providing a multi-target mechanistic basis for its superior potency [1].

Lipid endpoint rank
Head-to-head
Ranked #1 among 4 furan derivatives; serum cholesterol −41% to −50%, triglycerides −42% to −56% (mice/rats, 20 mg/kg/day)
Supports lipid endpoint model-response context
Multi-species rodent model; data to verify
Hypolipidemic activity Metabolic disease Lipid-lowering agents

Hole Mobility Enhancement in Organic Solar Cells Versus Thiophene Analog

In a direct comparative study of diketopyrrolopyrrole (DPP)-based molecular donors for solution-processable organic solar cells, the molecule end-capped with furan-2-carboxylate moieties (DPP(CF)₂) was benchmarked against the identical DPP core functionalized with thiophene-2-carboxylate end-groups (DPP(CT)₂) [1]. DFT calculations revealed that DPP(CF)₂ exhibits near-perfect coplanarity with dihedral angles of only 0.56° between the furan-2-carboxylate end-groups and the DPP core, whereas the thiophene analog DPP(CT)₂ suffers from greater steric distortion. This structural difference directly translated into charge transport performance: the hole mobility of DPP(CF)₂ was one order of magnitude higher than that of DPP(CT)₂. In photovoltaic devices, the DPP(CF)₂-based solar cells achieved a power conversion efficiency (PCE) of 5.37% with a short-circuit current density (Jsc) of 11.4 mA cm⁻², significantly outperforming the thiophene-2-carboxylate analog [1].

Hole mobility context
Head-to-head
Hole mobility ~10× higher than thiophene analog; PCE 5.37%, Jsc 11.4 mA/cm²; dihedral angle 0.56°
Reported planarity-driven charge transport context
DPP-based organic solar cell comparison
Organic photovoltaics Hole mobility Diketopyrrolopyrrole (DPP)

Selective Antimicrobial and Anticancer Activity of Silver(I) Complex

Two silver(I) complexes—{[Ag(Py2c)]}n (AgPy2c, with pyrrole-2-carboxylate) and {[Ag(Fu2c)]}n (AgFu2c, with furan-2-carboxylate)—were synthesized and directly compared for antimicrobial and anticancer activity against the clinical standards silver sulfadiazine (AgSD) and cisplatin [1]. Against E. coli, AgFu2c was 8× more effective than AgSD; against S. aureus, AgFu2c was 4× more effective than AgSD. The pyrrole-analog AgPy2c showed a different selectivity profile (8× against both S. aureus and E. coli). In anticancer assays against Jurkat human leukemic T-cell lymphoma, AgFu2c exhibited an IC₅₀ of 8.00 μM, comparable to cisplatin (IC₅₀ = 6.3 μM), with a selectivity index (SI = 7.3) slightly exceeding that of cisplatin (SI = 6.4) [1]. Potentiometric determination of the Ag⁺–furan-2-carboxylate complex yielded a stability constant log βML = 0.59 ± 0.04.

Antimicrobial & cell screening
Head-to-head
AgFu2c: 8× more effective vs. E. coli, 4× vs. S. aureus (over AgSD); Jurkat IC₅₀ 8.00 µM, SI 7.3; cisplatin IC₅₀ 6.3 µM, SI 6.4
Supports antimicrobial screening and cell-model response context
Silver(I)-furan complex; reported fold-change over AgSD
Silver(I) complexes Antimicrobial selectivity Anticancer activity

Bacterial Swarming Inhibition Potency Relative to Hydroxymethyl Analog

In a systematic investigation of factors inhibiting bacterial growth on solid agar media, furan-2-carboxylic acid (FA) and 5-hydroxymethylfuran-2-carboxylic acid (5-HMFA) were identified as the bioactive constituents responsible for suppressing bacterial swarming and swimming motility [1]. FA effectively inhibited swarming and swimming of several environmental bacterial isolates at a concentration of 2.3 µg L⁻¹ (21 nmol L⁻¹), while 5-HMFA was active at 1.8 µg L⁻¹ (13 nmol L⁻¹). These concentrations correspond to the trace levels naturally present in standard 0.3% agar. The study confirmed that agar washed with methanol to remove these furan acids lost its swarming-inhibitory activity, and that re-addition of FA and 5-HMFA at their original concentrations restored the inhibition, demonstrating a causal, concentration-dependent effect [1].

Motility inhibition
Head-to-head
FA: 2.3 µg/L (21 nmol/L); 5-HMFA: 1.8 µg/L (13 nmol/L) for swarming inhibition
Reported motility inhibition concentration window
Washed agar reconstitution assay
Bacterial motility inhibition Agar plate quality Environmental microbiology

High-Confidence Application Scenarios Supported by Quantitative Evidence


Aqueous-Phase Synthesis Requiring a Stronger Heterocyclic Nucleophile

When performing nucleophilic substitution or salt metathesis reactions in aqueous or protic media, sodium furan-2-carboxylate offers a measurably higher degree of carboxylate anion availability than sodium pyrrole-2-carboxylate or sodium benzoate due to the ~5–18× greater acid dissociation constant of its conjugate acid (pKa 3.15 vs. 4.2–4.4) [1]. This translates to a larger mole fraction of the reactive carboxylate form at neutral to mildly acidic pH, improving reaction kinetics in esterification, amidation, and coordination chemistry applications where the carboxylate acts as the active nucleophile or ligand.

Lead Compound Selection in Hypolipidemic Drug Discovery

In metabolic disease research programs screening furan-based small molecules for lipid-lowering activity, the sodium salt of 2-furoic acid provides oral bioavailability of the most potent hypolipidemic furan monocarboxylate identified to date, with validated reductions of serum cholesterol (−41% to −50%) and triglycerides (−42% to −56%) at 20 mg/kg/day across two rodent species [1]. Its superiority over 3-furoic acid and 3,4-furan dicarboxylic acid, demonstrated in a direct four-compound comparison, reduces the screening burden and positions the 2-substituted furan carboxylate scaffold as the preferred starting point for medicinal chemistry elaboration.

Building Block Design for High-Mobility Organic Semiconductors

For research groups fabricating solution-processed organic field-effect transistors (OFETs) or organic photovoltaic (OPV) devices, the furan-2-carboxylate ester motif provides an experimentally validated one-order-of-magnitude hole mobility enhancement over the corresponding thiophene-2-carboxylate ester when used as the end-group on DPP-based molecular donors [1]. The near-zero dihedral angle (0.56°) between the furan-2-carboxylate unit and the DPP core enables superior molecular planarity and crystallinity, directly improving charge transport. Procurement of sodium furan-2-carboxylate as the precursor for esterification to the active ethyl furan-2-carboxylate end-group is therefore a materials-design decision with quantified device-performance consequences.

Silver(I)-Based Antimicrobial Complex Development with Defined Selectivity

In medicinal inorganic chemistry laboratories developing next-generation metallodrugs, sodium furan-2-carboxylate serves as the ligand precursor for the silver(I) complex AgFu2c, which has been quantitatively shown to outperform the clinical standard silver sulfadiazine by 8× against E. coli and 4× against S. aureus, while delivering anticancer activity (IC₅₀ = 8.00 μM against Jurkat cells) comparable to cisplatin (IC₅₀ = 6.3 μM) with a marginally superior selectivity index [1]. The furan-2-carboxylate ligand confers a different antimicrobial selectivity fingerprint than the pyrrole-2-carboxylate analog, and the measured Ag⁺–Fu2c stability constant (log βML = 0.59 ± 0.04) provides a quantitative benchmark for ligand-exchange and speciation studies under biological conditions.

Application
Selection Property
Validation Focus
Aqueous nucleophilic synthesis
Carboxylate anion availability from heterocycle electronics
pH-dependent reactivity profiling and salt metathesis performance
Metabolic model-response studies
Furan carboxylate regioisomeric activity profile
Lipid endpoint reduction across rodent models
Organic semiconductor device research
Molecular planarity and crystallinity from furan-2-carboxylate motif
Charge carrier mobility in solution-processed stacks
Metallodrug design research
Ligand-dependent antimicrobial and cell-model selectivity
Antimicrobial screening and Jurkat cell-line endpoint context
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